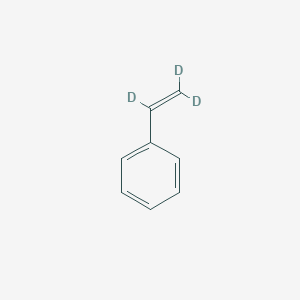

Styrene-alpha,beta,beta-D3

Overview

Description

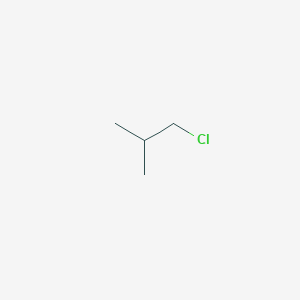

Styrene-alpha,beta,beta-D3, also known as 1,2,2-trideuterioethenylbenzene, is a useful isotopically labeled research compound . It has a linear formula of C6H5CD=CD2 . The molecular weight is 107.17 g/mol .

Molecular Structure Analysis

The molecular formula of Styrene-alpha,beta,beta-D3 is C8H8 . The InChI representation isInChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i1D2,2D . The Canonical SMILES representation is C=CC1=CC=CC=C1 . Physical And Chemical Properties Analysis

Styrene-alpha,beta,beta-D3 is a liquid that contains hydroquinone as a stabilizer . It has a refractive index of n20/D 1.546 (lit.) . The boiling point is 145-146 °C (lit.) . The density is 0.935 g/mL at 25 °C (lit.) .Scientific Research Applications

Chemical Synthesis

Styrene-alpha,beta,beta-D3 is used in chemical synthesis. It is a deuterated compound, which means it contains the heavy isotope of hydrogen, deuterium . This makes it useful in reactions where the tracking of hydrogen atoms is necessary.

Analytical Chemistry

The deuterium labeling of Styrene-alpha,beta,beta-D3 makes it an invaluable tool in analytical chemistry . It enables researchers to employ techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy with greater precision and sensitivity .

Material Science Research

Beyond its pharmaceutical and analytical applications, Styrene-alpha,beta,beta-D3 also finds use in material science research . It can be used to study the properties of materials and their reactions under various conditions .

Thermal Hazard Evaluation

Styrene-alpha,beta,beta-D3 is used in the thermal hazard evaluation of styrene bulk polymerization . The heat released by the polymerization reaction can be measured at different heating rates, providing critical information for reducing the risk of loss of control and designing intrinsically safer styrene production, storage, and transport processes .

Polymerization Studies

Styrene-alpha,beta,beta-D3 is used in studies of styrene polymerization . It can help researchers understand the polymerization process, including the role of initiators, the heat released during the reaction, and the effect of different conditions on the polymerization .

Metabolic Pathway Studies

Researchers can utilize Styrene-alpha,beta,beta-D3 as a tracer to study metabolic pathways . It can help in understanding the fate of organic compounds in complex systems .

Safety and Hazards

Styrene-alpha,beta,beta-D3 is classified as a flammable liquid (Category 3), and it may be harmful if inhaled (Acute toxicity, Inhalation, Category 4). It can cause skin irritation (Category 2), serious eye irritation (Category 2), and damage to organs through prolonged or repeated exposure (STOT RE 1). It is also suspected of damaging fertility or the unborn child (Repr. 2) .

Mechanism of Action

Target of Action

Styrene-alpha,beta,beta-D3 is a derivative of styrene, which is a widely used industrial chemical. It’s known that styrene and its derivatives can interact with various biological molecules due to their chemical structure and reactivity .

Mode of Action

It’s known that styrene and its derivatives can undergo various chemical reactions, including oxidation and polymerization . These reactions can lead to the formation of different products, which can interact with biological molecules and potentially affect their function .

Biochemical Pathways

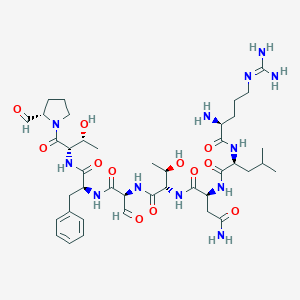

Styrene and its derivatives, including Styrene-alpha,beta,beta-D3, can be metabolized by various microorganisms through different biochemical pathways . One of the main pathways is the side-chain oxygenation, which involves several enzymes including styrene monooxygenase, styrene oxide isomerase, and phenylacetaldehyde dehydrogenase . This pathway leads to the formation of various valuable compounds .

Pharmacokinetics

It’s known that styrene and its derivatives have a high volatility and susceptibility to photooxidation, which can affect their bioavailability .

Result of Action

It’s known that styrene and its derivatives can cause various toxic effects, including irritation, respiratory toxicity, and potential carcinogenicity .

Action Environment

The action of Styrene-alpha,beta,beta-D3 can be influenced by various environmental factors. For example, its volatility and susceptibility to photooxidation can affect its stability and efficacy . Furthermore, the presence of other chemicals can affect its reactivity and the products formed during its metabolism .

properties

IUPAC Name |

1,2,2-trideuterioethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i1D2,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBRXRYQALVLMV-FUDHJZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C1=CC=CC=C1)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445906 | |

| Record name | (~2~H_3_)Ethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,2-Trideuterioethenylbenzene | |

CAS RN |

3814-93-5 | |

| Record name | (~2~H_3_)Ethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Styrene-a, �Ÿ, �Ÿ-d3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.